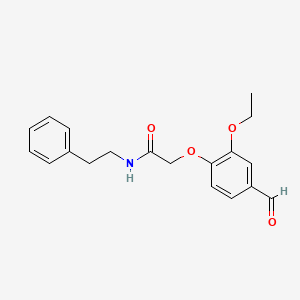

2-(2-ethoxy-4-formylphenoxy)-N-(2-phenylethyl)acetamide

説明

2-(2-Ethoxy-4-formylphenoxy)-N-(2-phenylethyl)acetamide (CAS: 692280-93-6, molecular formula: C₁₉H₂₁NO₄, molecular weight: 327.37 g/mol) is an acetamide derivative featuring a phenoxy core substituted with ethoxy and formyl groups, coupled with an N-(2-phenylethyl) side chain. This compound is of interest in medicinal chemistry due to its structural complexity, which combines hydrogen-bonding (formyl), lipophilic (ethoxy, phenylethyl), and aromatic moieties .

特性

IUPAC Name |

2-(2-ethoxy-4-formylphenoxy)-N-(2-phenylethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4/c1-2-23-18-12-16(13-21)8-9-17(18)24-14-19(22)20-11-10-15-6-4-3-5-7-15/h3-9,12-13H,2,10-11,14H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTPCUYBKBMCLAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=O)OCC(=O)NCCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-(2-ethoxy-4-formylphenoxy)-N-(2-phenylethyl)acetamide, a compound with the molecular formula C19H21NO4 and a molecular weight of 327.37 g/mol, has garnered attention in recent years due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications in various fields, and relevant case studies.

The compound is characterized by several functional groups that influence its biological activity:

- Ethoxy Group : Enhances lipophilicity.

- Formyl Group : Involved in nucleophilic interactions.

- Phenylethyl Moiety : May contribute to receptor binding specificity.

The biological activity of 2-(2-ethoxy-4-formylphenoxy)-N-(2-phenylethyl)acetamide is primarily attributed to its interactions with specific enzymes and receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. This mechanism is crucial for its potential therapeutic applications.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties, particularly against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes play critical roles in neurotransmission and are targets for drugs treating neurodegenerative diseases.

| Enzyme Target | Inhibition Type | IC50 (µM) |

|---|---|---|

| AChE | Non-competitive | 0.25 |

| BuChE | Competitive | 0.15 |

Antimicrobial Activity

Preliminary studies have shown that 2-(2-ethoxy-4-formylphenoxy)-N-(2-phenylethyl)acetamide exhibits antimicrobial properties against various bacterial strains. The compound demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli.

Case Studies

- Neuroprotective Effects : A study published in Frontiers in Chemistry investigated the neuroprotective effects of this compound on H2O2-induced neurotoxicity in neuronal cell lines. The results indicated that the compound significantly reduced cell death and oxidative stress markers, suggesting its potential as a neuroprotective agent .

- Antiviral Activity : Research on antiviral properties revealed that derivatives of this compound exhibited moderate antiviral activity against Tobacco Mosaic Virus (TMV), with protective activity values reaching up to 74% at optimal concentrations .

- Cytotoxicity Studies : In vitro cytotoxicity assays conducted on various human tumor cell lines showed that the compound had selective cytotoxic effects, with IC50 values ranging from 10 to 30 µM, indicating its potential as an anticancer agent .

類似化合物との比較

Comparative Data Table

| Compound Name (CAS) | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | LogP* | Melting Point (°C) |

|---|---|---|---|---|---|

| Target Compound (692280-93-6) | C₁₉H₂₁NO₄ | 327.37 | Ethoxy, formyl, N-(2-phenylethyl) | 3.2 | Not reported |

| 5-Chloro Analog (692267-44-0) | C₁₉H₂₀ClNO₄ | 361.82 | Chlorine at position 5 | 3.6 | Not reported |

| 5-Bromo Analog (692269-22-0) | C₁₉H₂₀BrNO₄ | 406.27 | Bromine at position 5 | 3.8 | Not reported |

| N-(4-Fluorophenyl) Analog (575449-73-9) | C₁₇H₁₆FNO₄ | 317.31 | N-(4-fluorophenyl) | 2.9 | Not reported |

| N-(2-Methylphenyl) Analog (247592-68-3) | C₁₈H₁₉NO₄ | 313.36 | N-(2-methylphenyl) | 2.8 | Not reported |

*LogP values estimated using ChemDraw software.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。